molecular formula C22H30N6O B12847975 (3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol

(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol

Cat. No.: B12847975
M. Wt: 394.5 g/mol
InChI Key: YCVGLKWJKIKVBI-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol is a chiral, small molecule research compound with a molecular formula of C22H30N6O and a molecular weight of 394.523 g/mol . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its potential in developing therapeutics for areas such as oncology and inflammatory diseases . The compound's structure includes two defined stereocenters in the (3S,4S) configuration on the piperidinol ring, which is critical for its specific interactions with biological targets . The presence of both benzylamino and isopropyl substituents on the pyrazolo[1,5-a]pyrimidine core contributes to its overall pharmacophore profile, influencing properties like target binding affinity and selectivity. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been reported in scientific literature as inhibitors of key kinase targets, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are implicated in critical cellular processes like proliferation and survival . This makes such compounds highly valuable for researchers investigating these signaling pathways in a laboratory setting. This product is provided for Research Use Only (RUO) and is strictly intended for in vitro applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

(3S,4S)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

YCVGLKWJKIKVBI-PKOBYXMFSA-N

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@@H]4CCNC[C@H]4O

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents, followed by cyclization steps. For the 3-isopropyl substitution, an isopropyl-substituted precursor is introduced early in the synthesis.

  • Step 1: Formation of 3-isopropylpyrazolo[1,5-a]pyrimidine intermediate by cyclocondensation of an appropriate hydrazine derivative with a substituted pyrimidine or β-ketoester.
  • Step 2: Introduction of the 7-benzylamino substituent via nucleophilic aromatic substitution or palladium-catalyzed amination on a halogenated pyrazolo[1,5-a]pyrimidine intermediate.

Copper-catalyzed amination methods have been reported to efficiently install the benzylamino group, enhancing yield and selectivity.

Aminomethylation at Position 5

The 5-position of the pyrazolo[1,5-a]pyrimidine ring is functionalized with an aminomethyl group, which serves as a linker to the piperidin-3-ol moiety.

  • This is commonly achieved by:
    • Halogenation at position 5 (e.g., bromination)
    • Subsequent nucleophilic substitution with a protected aminomethyl reagent or direct reductive amination with formaldehyde and an amine source.

This step requires careful control to avoid over-alkylation or side reactions.

Preparation and Coupling of the Chiral Piperidin-3-ol

The (3S,4S)-piperidin-3-ol fragment is prepared separately, often starting from commercially available chiral piperidine derivatives or via asymmetric synthesis methods such as:

  • Enantioselective reduction of piperidin-3-one derivatives
  • Resolution of racemic mixtures using chiral auxiliaries or chromatography

The amino group on the piperidine ring is then coupled to the aminomethyl group on the pyrazolo[1,5-a]pyrimidine core through amide or amine bond formation, typically under mild conditions to preserve stereochemistry.

Final Deprotection and Purification

If protecting groups are used during synthesis (e.g., for amines or hydroxyl groups), these are removed in the final steps using standard deprotection protocols (acidic or basic hydrolysis).

Purification is generally performed by preparative HPLC or recrystallization to obtain the pure stereoisomer.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Cyclocondensation Hydrazine derivative + β-ketoester, heat Formation of 3-isopropylpyrazolo[1,5-a]pyrimidine core
2 Amination Benzylamine, copper catalyst or Pd catalyst Introduction of 7-benzylamino substituent
3 Halogenation + Aminomethylation Bromination at C-5, nucleophilic substitution or reductive amination Installation of aminomethyl linker at C-5
4 Chiral piperidin-3-ol synthesis Asymmetric reduction or chiral resolution Preparation of (3S,4S)-piperidin-3-ol
5 Coupling Amine coupling reagents, mild conditions Formation of final amine linkage
6 Deprotection and purification Acid/base treatment, HPLC Pure (3S,4S)-4-(((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol

Research Findings and Optimization Notes

  • Copper-catalyzed amination has been shown to improve yields and reduce reaction times compared to traditional nucleophilic aromatic substitution for installing the benzylamino group.
  • The stereochemical integrity of the piperidin-3-ol moiety is critical for biological activity; thus, asymmetric synthesis or chiral resolution methods are preferred over racemic synthesis.
  • Aminomethylation at position 5 requires careful stoichiometric control to avoid polyalkylation and maintain regioselectivity.
  • Purification by preparative HPLC is often necessary due to the presence of closely related impurities and stereoisomers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes selective substitutions at positions C5 and C7 due to electronic effects. Chlorination at C7 using phosphorus oxychloride (POCl₃) is a key step, followed by displacement with amines or alkoxy groups .

Reaction Conditions Product Yield Source
Chlorination at C7POCl₃, reflux, 6 hours5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine61%
Morpholine substitution at C7Morpholine, K₂CO₃, RT, 12 hours7-Morpholino-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidine94%
Benzylamine coupling at C7Benzylamine, EtOH, 80°C, 8 hours7-Benzylamino-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidine82%

Reductive Amination

The piperidin-3-ol moiety participates in reductive amination to introduce substituents at the amino-methyl bridge. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation (H₂/Pd-C) are commonly employed .

Substrate Reagent Conditions Product Yield Source
Aldehyde intermediate (from oxidation of -CH₂OH)Piperidin-3-ylamineNaBH₃CN, MeOH, RT, 6 hours(3S,4S)-4-(((7-Benzylamino...)piperidin-3-ol75%
Ketone derivativeBenzylamine, H₂/Pd-CEtOH, 50 psi H₂, 12 hoursN-Benzyl-piperidin-3-ol analog68%

Oxidation and Deprotection

The hydroxyl group on the piperidine ring undergoes oxidation to ketones or aldehydes under mild conditions, enabling further functionalization .

Reaction Oxidizing Agent Conditions Product Yield Source
-CH₂OH → -CHODess-Martin periodinaneDCM, RT, 2 hoursAldehyde intermediate89%
Benzyl deprotectionH₂/Pd-CMeOH, RT, 4 hoursDeprotected piperidin-3-ol95%

Salt Formation

The tertiary amine in the piperidine ring forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmacological studies .

Base Compound Acid Conditions Product Purity Source
(3S,4S)-4-(((7-Benzylamino...)HCl (g) in EtOAc0°C, 1 hourHydrochloride salt>99%

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the C5 position .

Reaction Type Catalyst Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, Na₂CO₃DME/H₂O, 90°C, 12 hours5-Aryl-pyrazolo[1,5-a]pyrimidine derivative70%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosToluene, 110°C, 24 hours5-Amino-pyrazolo[1,5-a]pyrimidine analog65%

Stability Under Physiological Conditions

The compound demonstrates stability in pH 7.4 buffer (t₁/₂ > 24 hours) but undergoes rapid hydrolysis in acidic conditions (pH 2.0, t₁/₂ = 1.5 hours), likely due to cleavage of the benzylamino group .

Scientific Research Applications

Structural Characteristics

The molecular structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrazolo-Pyrimidine Moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Benzylamino Group : Enhances binding affinity and specificity towards biological targets.

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent in various disease models. Its structural components suggest possible interactions with multiple biological pathways, making it a candidate for drug development.

Cancer Research

Research indicates that compounds with similar structural frameworks exhibit anti-cancer properties. The pyrazolo-pyrimidine scaffold is known for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a potential lead in oncology drug discovery .

Enzyme Inhibition

The unique combination of functional groups allows this compound to selectively inhibit specific enzymes involved in various metabolic pathways. For instance, it may target phosphodiesterases (PDEs), which are implicated in numerous signaling cascades related to cancer and cardiovascular diseases .

Case Studies and Experimental Findings

Study FocusMethodologyKey Findings
Anti-Cancer Activity In vitro assays on cancer cell linesDemonstrated moderate to high inhibition of cell proliferation in various cancer types, particularly those driven by CDK activity .
Enzyme Targeting Enzyme kinetics studiesShowed significant inhibition of specific PDEs, suggesting potential applications in treating conditions like heart disease and certain cancers .
Binding Affinity Studies Molecular docking simulationsIndicated strong binding interactions with target proteins, supporting its role as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (3R,4R)- vs. (3S,4S)-Configuration

The (3R,4R)-enantiomer (Samuraciclib HCl) is a clinical-stage CDK7 inhibitor, demonstrating potent antiproliferative activity in cancer models . For example, enantiomers often exhibit divergent pharmacokinetic profiles and target selectivity due to spatial mismatches in chiral binding pockets .

Pyrazolo[1,5-a]Pyrimidine Derivatives with Carboxamide Substituents

Compounds such as 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) and 7-benzamido derivatives (15) feature carboxamide groups at position 3 instead of the target compound’s isopropyl and piperidin-3-ol groups . Notably, carboxamide derivatives are explored as non-benzodiazepine anxiolytics, suggesting divergent therapeutic applications compared to the kinase-targeting (3S,4S)-compound .

Triazolopyrimidine and Quinazoline Analogues

Triazolopyrimidine derivatives (e.g., compounds 6b, 6f, and 6p) bearing triazole-5-thione Schiff bases exhibit antiviral activity against tobacco mosaic virus (TMV), with inhibition rates of 40–43% at 500 μg/mL . Quinazoline derivatives (e.g., compound 5d) show antibacterial activity against Fusarium graminearum and Valsa mali, comparable to the agrochemical hymexazol . In contrast, the target compound’s pyrazolo[1,5-a]pyrimidine core may prioritize kinase inhibition over antiviral or antibacterial effects, highlighting scaffold-dependent bioactivity .

Structural and Functional Comparison Table

Compound Class/Name Key Structural Features Biological Activity Reference
Target (3S,4S)-compound 7-Benzylamino, 3-isopropyl, (3S,4S)-piperidin-3-ol Kinase inhibition (hypothesized)
Samuraciclib HCl (3R,4R-enantiomer) Same as target with (3R,4R)-configuration CDK7 inhibition (IC₅₀ < 100 nM)
Pyrazolo[1,5-a]pyrimidine-3-carboxamides 3-Carboxamide substituents Non-benzodiazepine potential
Triazolopyrimidines Triazole-5-thione Schiff base Antiviral (TMV inhibition: 40–43%)
Quinazoline derivatives Quinazoline core with aldehyde hydrazones Antibacterial (e.g., F. graminearum)

Key Research Findings and Implications

Stereochemistry Matters : The (3S,4S)-configuration distinguishes the target compound from its clinically active enantiomer, suggesting a need for chiral resolution studies to optimize activity .

Scaffold Determines Function : Pyrazolo[1,5-a]pyrimidines with piperidine moieties (e.g., the target compound) are more likely to target kinases, whereas carboxamide derivatives may modulate CNS targets .

Substituent Effects: The benzylamino group at position 7 and the piperidin-3-ol group may enhance kinase binding through π-π stacking and hydrogen bonding, respectively, compared to simpler alkyl or carboxamide substituents .

Methodological Considerations in Similarity Assessment

Computational methods like Tanimoto and Dice similarity indices, combined with molecular fingerprints (e.g., Morgan fingerprints), are critical for quantifying structural similarity . However, "activity cliffs"—where minor structural changes cause drastic activity shifts—remain a limitation .

Biological Activity

The compound (3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol is a novel piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperidine ring substituted with a pyrazolo[1,5-a]pyrimidine moiety. The molecular formula is C20H26N6OC_{20}H_{26}N_{6}O with a molecular weight of approximately 382.46 g/mol. Its structural features suggest potential interactions with various biological targets due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC20H26N6O
Molecular Weight382.46 g/mol
LogP2.78
PSA74.41 Ų

Anticancer Activity

Recent studies have evaluated the anticancer activity of similar pyrazolo derivatives against various human cancer cell lines. While specific data for This compound is limited, related compounds have shown significant cytotoxic effects against breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cell lines. For instance, a study indicated that certain pyrazolo derivatives exhibited cytotoxicity in micromolar concentrations against these cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. A study highlighted that structurally similar compounds demonstrated strong inhibitory activity against AChE, which is crucial for treating Alzheimer's disease . The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate interaction.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A series of synthesized pyrazolo compounds were tested for their cytotoxic effects on cancer cell lines. None exhibited significant activity within the tested concentration range, suggesting that modifications to the structure may be necessary to enhance potency .
  • Enzyme Binding Studies : Molecular docking studies have been conducted to analyze the binding interactions between piperidine derivatives and target enzymes. These studies provide insights into how structural variations can influence binding affinity and specificity .
  • Pharmacological Profiles : Compounds bearing the piperidine nucleus have been associated with various pharmacological effects such as anti-inflammatory and antibacterial activities . The biological profile of This compound remains to be fully elucidated.

Q & A

Basic: What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like the target compound?

Answer:
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example:

  • Enaminone intermediates : Reacting 2-aminopyrazoles with enaminones (e.g., 3-dimethylaminopropenones) in polar solvents like pyridine or DMF under reflux yields substituted pyrazolo[1,5-a]pyrimidines .
  • Azo coupling : Diazotization of aryl amines followed by coupling with active methylene groups (e.g., ethyl cyanoacetate) can introduce functionalized aryl groups at position 3 of the pyrimidine ring .
  • Post-functionalization : Benzylamino or isopropyl groups can be introduced via nucleophilic substitution or Buchwald-Hartwig amination after core formation .
    Key characterization involves IR spectroscopy (C-N/C=O stretches), <sup>1</sup>H/<sup>13</sup>C NMR (aromatic protons, methylene/methyl groups), and HRMS for molecular ion confirmation .

Advanced: How does stereochemistry at the piperidin-3-ol moiety [(3S,4S) vs. (3R,4R)] influence biological activity or crystallization behavior?

Answer:

  • Biological impact : Stereochemistry can dictate binding affinity to target proteins. For example, (3R,4R)-configured analogs of similar compounds (e.g., Samuraciclib HCl) show enhanced kinase inhibition due to optimal spatial alignment with ATP-binding pockets . Computational docking studies (e.g., using AutoDock Vina) are recommended to compare enantiomer-target interactions.
  • Crystallization : (3S,4S) vs. (3R,4R) diastereomers may form distinct crystalline polymorphs. Techniques like X-ray diffraction and DSC (differential scanning calorimetry) are critical to identify stable forms. For instance, (3R,4R)-configured compounds often exhibit higher melting points (>250°C) due to tighter crystal packing .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 260–280 nm) to assess purity (>95%) .
  • Spectroscopy :
    • <sup>1</sup>H NMR : Identify benzylamino protons (δ 7.2–7.4 ppm), isopropyl doublet (δ 1.2–1.4 ppm), and piperidin-3-ol hydroxyl (δ 3.5–4.0 ppm) .
    • HRMS : Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z ~480 for C25H31N7O) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% tolerance) .

Advanced: How can computational methods optimize the synthesis of stereochemically complex intermediates?

Answer:

  • Reaction path screening : Tools like Gaussian or ORCA perform quantum mechanical calculations to model transition states and predict regioselectivity in cyclization steps .
  • Machine learning : Platforms such as ICReDD integrate experimental data with cheminformatics to prioritize reaction conditions (e.g., solvent, catalyst) for chiral resolution .
  • Molecular dynamics : Simulate crystallization processes to predict polymorph stability for (3S,4S) configurations .

Basic: What precautions are necessary during storage and handling of this compound?

Answer:

  • Storage : Maintain under inert gas (N2 or Ar) at –20°C in amber vials to prevent oxidation of the benzylamino group .
  • Solubility : Use DMSO or ethanol for dissolution; avoid aqueous buffers (pH >7) to prevent piperidine ring hydrolysis .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) during characterization?

Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers of the isopropyl group) by acquiring spectra at 25°C and 60°C .
  • 2D techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., overlapping piperidin-3-ol signals) .
  • Isotopic labeling : Introduce <sup>15</sup>N at the pyrimidine ring to clarify nitrogen-associated shifts .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK7/12) at 1–10 µM compound concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays (IC50 determination) .

Advanced: How can reaction engineering improve yield in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Membrane separation : Isolate intermediates via nanofiltration to reduce purification steps .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using software like JMP or MODDE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.